molecular formula C23H30N2O5 B3166032 Fmoc-NH-PEG3-C2-NH2 CAS No. 906126-25-8

Fmoc-NH-PEG3-C2-NH2

Cat. No.: B3166032
CAS No.: 906126-25-8
M. Wt: 414.5 g/mol
InChI Key: OCFJCJMJGCYMMZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-PEG3-C2-NH2 typically involves the reaction of fluorenylmethyloxycarbonyl chloride with a polyethylene glycol derivative. The fluorenylmethyloxycarbonyl group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in aqueous dioxane . The reaction conditions are mild, and the product is purified through standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is typically stored at -20°C in powder form and at -80°C in solvent form to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-NH-PEG3-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines and coupled peptide chains, depending on the specific application and reaction conditions .

Scientific Research Applications

Chemistry

Fmoc-NH-PEG3-C2-NH2 is widely used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .

Biology

In biological research, this compound is used to create linkers that facilitate the study of protein-protein interactions and the ubiquitin-proteasome system. This helps in understanding cellular processes and disease mechanisms .

Medicine

The compound is instrumental in drug discovery and development, particularly in creating targeted therapies for diseases such as cancer. By enabling selective protein degradation, this compound helps in the development of treatments that can specifically target and eliminate disease-causing proteins .

Industry

In the industrial sector, this compound is used in the production of high-purity peptides and proteins for various applications, including pharmaceuticals and biotechnology .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-NH-PEG3-C2-OH: Similar structure but with a hydroxyl group instead of an amine.

    Fmoc-NH-PEG2-C2-NH2: Shorter polyethylene glycol chain.

    Fmoc-NH-PEG4-C2-NH2: Longer polyethylene glycol chain.

Uniqueness

Fmoc-NH-PEG3-C2-NH2 is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly effective in forming stable and functional PROTAC molecules .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFJCJMJGCYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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